N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound notable for its diverse potential applications in medicinal chemistry and pharmacology. The compound consists of multiple functional groups that contribute to its biological activity and chemical properties. Its molecular formula is with a molecular weight of approximately 519.646 g/mol .
This compound is primarily sourced from specialized chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. It is often utilized in studies related to drug development and biochemical research due to its structural complexity and potential therapeutic applications .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can be classified as an amide derivative. Its structure includes a dihydrobenzo[dioxin] moiety and a tetrahydroisoquinoline unit, which are known to exhibit various biological activities.
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are often employed to confirm the structure of intermediates and the final product.
The molecular structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can be represented using various notations:
InChI=1S/C27H25N3O4S/c1-14(2)13-28-23(31)22-17(8-11-34-22)29-20(26-27-24(28)29)6-7-21(30)25-15(3)16-4-5-18-19(12-16)33-10-9
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC5=C(C=C4)OCCO5
The compound's data includes:
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can participate in several chemical reactions due to its functional groups:
These reactions can be monitored using techniques like HPLC or TLC to assess reaction progress and product formation.
The mechanism of action for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy)acetamide may involve interactions with specific biological targets such as enzymes or receptors:
Further studies are necessary to elucidate specific interactions and confirm biological activity through in vitro and in vivo assays.
The physical properties include:
Key chemical properties:
Relevant data on these properties should be gathered through empirical testing under controlled conditions.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yloxy)acetamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4